(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol
Overview
Description
(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study by Reddy et al. (2012) explores the synthesis of oxazine derivatives through the aza-Piancatelli rearrangement. This process involves the reaction of furan-2-yl(phenyl)methanol derivatives with 2-aminothiophenol, highlighting a method that could potentially be applied to synthesize related compounds like (6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol (Reddy et al., 2012).
Chemical Properties and Reactions
- Reactivity and Derivative Formation : The research by El‐Barbary et al. (2010) discusses the hydrazinolysis of certain triazine derivatives, leading to the formation of compounds with potential antimicrobial properties. This kind of chemical reactivity could be significant for developing new derivatives of the compound (El‐Barbary et al., 2010).
Applications in Medicinal Chemistry
- Antimicrobial Evaluation : Mohammadlou and Halimehjani (2022) developed a catalyst-free synthesis method for triazolo[3,4-b][1,3,4]thiadiazines. These compounds, structurally related to this compound, were tested for their antimicrobial properties, demonstrating potential applications in medicinal chemistry (Mohammadlou & Halimehjani, 2022).
Pharmacological Research
Potential Diuretic Agents : Research by Ravikumar et al. (2012) on benzoxazine-fused triazoles, which are structurally similar to the compound , suggests potential use as diuretic agents. These findings could direct future research on the pharmacological applications of this compound (Ravikumar et al., 2012).
Antiviral and Antitumoral Activity : Jilloju et al. (2021) synthesized triazolo[3,4-b][1,3,4]thiadiazine derivatives with significant in vitro anticoronavirus and antitumoral activity. These derivatives, bearing resemblance to this compound, underscore its potential for developing antiviral and cancer treatments (Jilloju et al., 2021).
Crystallography and Structural Analysis
- Crystal Structure Determination : The study of crystal structures of benzoxazine-triazole fused systems by Ravikumar et al. (2012) provides insights into the structural characteristics that might be similar in this compound. Understanding these structures aids in predicting the compound's behavior and reactivity (Ravikumar et al., 2012).
Mechanism of Action
Target of Action
Many bioactive compounds containing thiophene and triazole moieties have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction of the compound with its targets would likely involve the formation of hydrogen bonds and other types of molecular interactions. The thiophene and triazole moieties could potentially participate in these interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Compounds containing thiophene and triazole moieties have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and others .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could potentially include changes in cell signaling, gene expression, or cellular metabolism .
Properties
IUPAC Name |
(6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-5-7-8-6-15-9(4-13(8)12-11-7)10-2-1-3-16-10/h1-3,9,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKXITAHYLWTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)CO)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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